![molecular formula C13H24N2O3 B14299079 2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate CAS No. 117318-88-4](/img/structure/B14299079.png)
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C13H24N2O3 It is a methacrylate derivative, which means it contains a methacrylate group, a common feature in many polymerizable compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate typically involves the reaction of 2-aminoethyl methacrylate with hexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 2-aminoethyl methacrylate and hexyl isocyanate.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other substituents.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 2-aminoethyl methacrylate and hexanoic acid.
Substitution: Derivatives with different substituents on the amide nitrogen.
Applications De Recherche Scientifique
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate has several scientific research applications:
Materials Science: Used in the synthesis of polymers with specific properties for coatings, adhesives, and biomedical devices.
Biology: Studied for its interactions with biological molecules and potential use in bioengineering.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate depends on its application. In polymerization, the methacrylate group undergoes free radical polymerization, forming long polymer chains. In biological systems, the compound may interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(N-tert-Butoxycarbonylamino)ethyl methacrylate: Similar structure but with a tert-butoxycarbonyl protecting group.
2-(Methacryloyloxy)ethyl isocyanate: Contains an isocyanate group instead of an amide group.
Hydroxyethyl methacrylate (HEMA): A simpler methacrylate derivative commonly used in hydrogel formation.
Uniqueness
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate is unique due to its specific combination of a methacrylate group and a hexylcarbamoyl amide group. This combination imparts distinct properties, such as enhanced hydrophobicity and potential for specific interactions with biological molecules, making it suitable for specialized applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
117318-88-4 |
|---|---|
Formule moléculaire |
C13H24N2O3 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
2-(hexylcarbamoylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H24N2O3/c1-4-5-6-7-8-14-13(17)15-9-10-18-12(16)11(2)3/h2,4-10H2,1,3H3,(H2,14,15,17) |
Clé InChI |
LHCBDXUUZALYCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)NCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
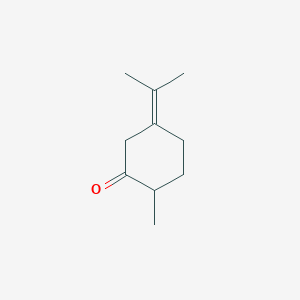
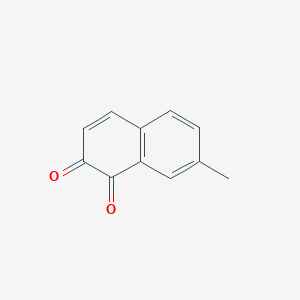
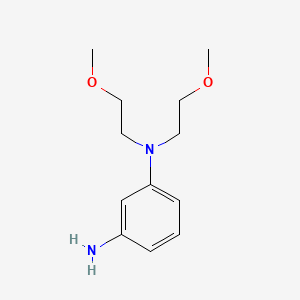
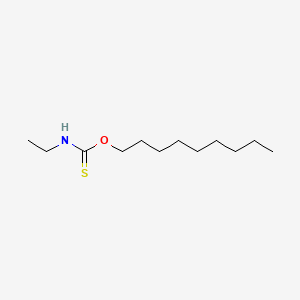
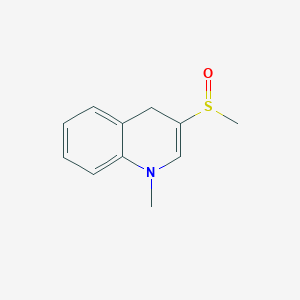
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
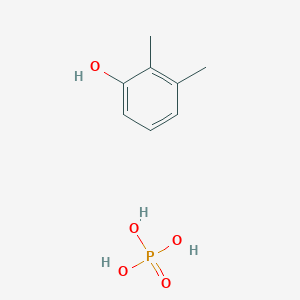
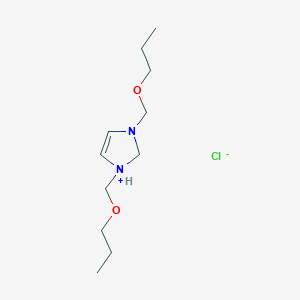
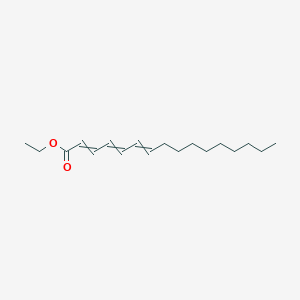
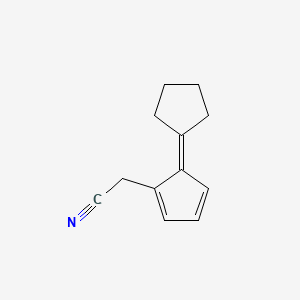
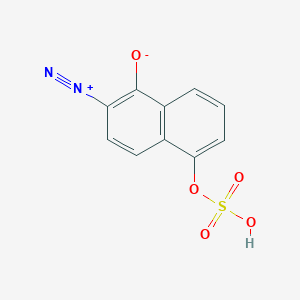
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
